2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that incorporates both benzothiazole and pyrimidine moieties
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the pyrimidine ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrimidine rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents introduced during the reactions.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA synthesis in microbial cells . The pathways involved often include binding to active sites of enzymes or receptors, leading to the disruption of essential biological processes.
Comparison with Similar Compounds
Compared to other benzothiazole and pyrimidine derivatives, 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Similar compounds include:
- 2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione
- 2-(1,3-Benzothiazol-2-ylamino)-6-fluorobenzonitrile
- 2-(1,3-Benzothiazol-2-ylamino)-4-(methylthio)butanoic acid
These compounds share the benzothiazole moiety but differ in their additional functional groups and overall structure, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C18H11N5OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H11N5OS/c19-10-12-15(11-6-2-1-3-7-11)21-17(22-16(12)24)23-18-20-13-8-4-5-9-14(13)25-18/h1-9H,(H2,20,21,22,23,24) |
InChI Key |
JDTPRUMMOBSXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3)C#N |
Origin of Product |
United States |
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